molecular formula C34H54N2O4 B11455257 N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide

N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide

Cat. No.: B11455257
M. Wt: 554.8 g/mol
InChI Key: JJUCBDZCIVVKNK-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a hydroxyphenyl group, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate is then subjected to high-temperature transesterification with pentaerythritol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to drive the reaction to completion. The process may also involve purification steps such as crystallization and filtration to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents like N-bromosuccinimide (NBS) under specific conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. This activity is facilitated by the presence of the hydroxyphenyl group, which is known for its ability to stabilize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structure, which combines multiple functional groups, enhancing its antioxidant properties and making it suitable for a wide range of applications.

Properties

Molecular Formula

C34H54N2O4

Molecular Weight

554.8 g/mol

IUPAC Name

N-cyclopentyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(oxolan-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H54N2O4/c1-32(2,3)27-21-24(22-28(30(27)38)33(4,5)6)16-17-29(37)36(23-26-15-12-20-40-26)34(18-10-7-11-19-34)31(39)35-25-13-8-9-14-25/h21-22,25-26,38H,7-20,23H2,1-6H3,(H,35,39)

InChI Key

JJUCBDZCIVVKNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2CCCO2)C3(CCCCC3)C(=O)NC4CCCC4

Origin of Product

United States

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